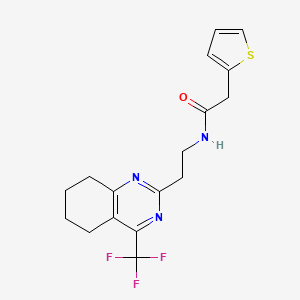
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a potent inhibitor of various enzymes, including tyrosine kinases, which play a crucial role in various cellular processes.
作用機序
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea inhibits the activity of tyrosine kinases by binding to their ATP-binding sites. This binding prevents the transfer of phosphate groups from ATP to tyrosine residues on target proteins, leading to the inhibition of downstream signaling pathways. This inhibition ultimately leads to the inhibition of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea has various biochemical and physiological effects. This compound inhibits the activity of tyrosine kinases, leading to the inhibition of downstream signaling pathways. This inhibition ultimately leads to the inhibition of cell growth, differentiation, and apoptosis. Therefore, this compound has potential applications in cancer research and therapy.
実験室実験の利点と制限
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea has several advantages and limitations for lab experiments. One advantage is that this compound is a potent inhibitor of tyrosine kinases, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, this compound has potential applications in cancer research and therapy. One limitation is that this compound may have off-target effects, leading to the inhibition of other enzymes and signaling pathways. Therefore, it is essential to conduct further research to determine the specificity of this compound.
将来の方向性
There are several future directions for research on 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea. One future direction is to conduct further research on the specificity of this compound. It is essential to determine whether this compound has off-target effects and whether it can be used as a specific inhibitor of tyrosine kinases. Another future direction is to investigate the potential applications of this compound in cancer research and therapy. It is essential to determine whether this compound can be used as a therapeutic agent for the treatment of various types of cancer. Additionally, further research is needed to investigate the potential side effects of this compound and its safety profile.
合成法
The synthesis of 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea involves several steps. The starting materials for the synthesis are 3-methyl-1H-pyrazole-5-carboxylic acid and 3-amino-6-bromo-pyridazine. The first step involves the conversion of 3-methyl-1H-pyrazole-5-carboxylic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-amino-6-bromo-pyridazine to form the intermediate compound. The intermediate compound is then reacted with 4-aminobenzonitrile to form the final product.
科学的研究の応用
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea has various scientific research applications. This compound is a potent inhibitor of tyrosine kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Tyrosine kinases are also involved in the development and progression of various diseases, including cancer. Therefore, 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea has potential applications in cancer research and therapy.
特性
IUPAC Name |
1-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O/c1-15-13-14-28(27-15)20-12-11-19(25-26-20)22-17-7-9-18(10-8-17)24-21(29)23-16-5-3-2-4-6-16/h2-14H,1H3,(H,22,25)(H2,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRJMTKJALTIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618633.png)

![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-6,7-dimethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2618636.png)


![Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate](/img/structure/B2618641.png)
![N-[2-(4-Methylphenyl)-1-pyridin-2-ylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2618643.png)
![6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2618646.png)
![1'-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2618647.png)

![(3S)-1-Benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol](/img/structure/B2618649.png)

![2-[(2-Methylcyclohexyl)amino]-5-nitrobenzonitrile](/img/structure/B2618652.png)
